molecular formula C7H7N3OS B052204 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine CAS No. 113713-60-3

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

Cat. No. B052204
CAS RN: 113713-60-3
M. Wt: 181.22 g/mol
InChI Key: PNYFSMIUARCIRR-UHFFFAOYSA-N
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Description

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is a pyridine derivative that can be used as a pharmaceutical intermediate . It has a molecular weight of 181.22 and its IUPAC name is 5-methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione .


Synthesis Analysis

The synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine involves several steps. The process starts with 6-methoxy-2,3-diaminopyridine hydrochloride as the raw material. This compound undergoes a ring closure reaction with carbon disulfide to generate the target product . Another method involves using 2,6-dichloropyridine as the starting materials in five steps, including methoxylation, nitration, amination, reduction, and cyclization .


Molecular Structure Analysis

The molecular formula of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is C7H7N3OS . The InChI code is 1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3H,1H3,(H2,8,9,10,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine include methoxylation, nitration, amination, reduction, and cyclization . The overall yield of the compound was up to 45.7% .


Physical And Chemical Properties Analysis

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine is a solid compound . It has a density of 1.55±0.1 g/cm3, a melting point of 238-241°C, a boiling point of 324.9±52.0 °C, and a flash point of 144.024°C . It has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.705 .

Scientific Research Applications

Pharmaceutical Intermediate

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine: is primarily used as an intermediate in pharmaceutical synthesis . Its molecular structure allows for the creation of various therapeutic compounds, particularly those that may exhibit unique biological activities.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds, which are a core structure in many drugs . These heterocycles can be further functionalized to develop new medications with potential efficacy against a range of diseases.

Material Science Research

In material science, 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine can be used to modify surfaces or create new materials with desired properties, such as increased conductivity or reactivity .

Analytical Chemistry

As a reagent, it can be used in analytical chemistry to detect or quantify other substances, due to its reactive thiol group which can form complexes with metals or other chemical entities .

Chemical Synthesis

This compound is involved in various chemical synthesis processes, where it can act as a building block for larger, more complex molecules. Its versatility in reactions makes it a valuable asset in synthetic chemistry labs .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine could be explored for their potential use in developing new pesticides or herbicides .

Enzyme Inhibition Studies

The thiol group present in this compound can bind to active sites of certain enzymes, making it useful for studying enzyme inhibition and potentially developing enzyme inhibitors .

Antioxidant Properties

Research into the antioxidant properties of thiol-containing compounds like 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine could lead to the development of new antioxidants for use in food preservation or medicine .

Safety and Hazards

The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

5-methoxy-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(12)8-4/h2-3H,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYFSMIUARCIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456136
Record name 5-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-methoxyimidazole[4,5-b]pyridine

CAS RN

113713-60-3
Record name 1,3-Dihydro-5-methoxy-2H-imidazo[4,5-b]pyridine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113713-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Imidazo[4,5-b]pyridine-2-thione, 1,3-dihydro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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